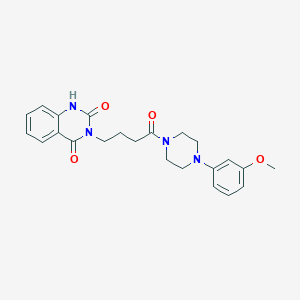
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound belongs to the quinazoline family of compounds and has been found to exhibit promising biological activities.
Scientific Research Applications
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute an important class of compounds in medicinal chemistry due to their presence in over 200 naturally occurring alkaloids and their diverse biological activities. These compounds have been synthesized and modified to create novel potential medicinal agents, showing efficacy in antibacterial activity against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The challenge of solubility remains a significant hurdle in the development of these compounds as drugs, highlighting the need for ongoing research to improve bioavailability and combat antibiotic resistance (Tiwary et al., 2016).
Anticancer Activity
Quinazoline derivatives have shown promising anticancer properties, particularly against colorectal cancer. These compounds inhibit the growth of cancer cells by modulating the expression of specific genes and proteins involved in cancer progression, such as receptor tyrosine kinases and epidermal growth factor receptors. This action mechanism suggests the potential of quinazoline derivatives in identifying new anti-colorectal cancer agents with favorable pharmacokinetic profiles (Moorthy et al., 2023).
Neurological Applications
Quinazoline derivatives have also been investigated for their potential in treating neurological disorders. Specifically, N-sulfonylamino 1H-quinazoline-2,4-diones have been identified as competitive AMPA receptor antagonists, showing promise in the treatment of epilepsy and schizophrenia. This highlights the versatility of quinazoline derivatives in addressing a range of biological targets and diseases (Elgemeie et al., 2019).
Optoelectronic Applications
Beyond their medicinal applications, quinazoline derivatives have been utilized in the development of optoelectronic materials. Their incorporation into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs. This diverse range of applications underscores the broad utility of quinazoline derivatives in both medicinal chemistry and materials science (Lipunova et al., 2018).
properties
IUPAC Name |
3-[4-[4-(3-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-31-18-7-4-6-17(16-18)25-12-14-26(15-13-25)21(28)10-5-11-27-22(29)19-8-2-3-9-20(19)24-23(27)30/h2-4,6-9,16H,5,10-15H2,1H3,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJWIHBUNMPBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-(3-methoxyphenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



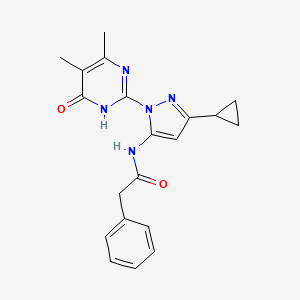

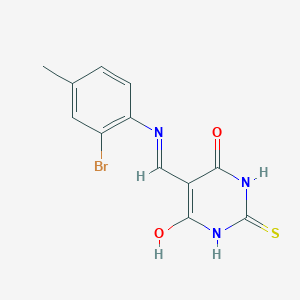

![1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)ethanone](/img/structure/B2806043.png)
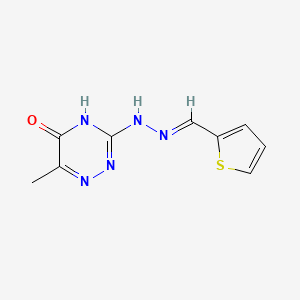
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2806048.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-propylpentanamide](/img/structure/B2806049.png)

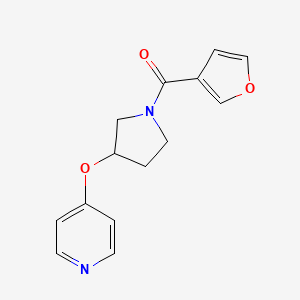

![2-(Methylsulfanyl)-5-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2806056.png)